![molecular formula C35H34N6O6S2 B2775529 6-{[2-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-2-oxoethyl]thio}-N-[2-(3,4-dimethoxyphenyl)ethyl]benzimidazo[1,2-c]quinazoline-3-carboxamide CAS No. 443670-88-0](/img/structure/B2775529.png)
6-{[2-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-2-oxoethyl]thio}-N-[2-(3,4-dimethoxyphenyl)ethyl]benzimidazo[1,2-c]quinazoline-3-carboxamide
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Overview
Description
This compound is a complex organic molecule with several functional groups, including an aminosulfonyl group, a benzimidazole group, and a quinazoline group. These groups are common in many pharmaceuticals and could potentially confer a variety of biological activities .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be quite complex. It would include a benzimidazole ring (a fused benzene and imidazole ring) and a quinazoline group (a fused benzene and pyrimidine ring). The various substituents would add additional complexity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of multiple aromatic rings would likely make the compound relatively stable and possibly planar. The aminosulfonyl group could confer water solubility, while the benzimidazole and quinazoline groups could participate in pi stacking interactions .Scientific Research Applications
HPLC Analysis and Separation
N-(3,4-dimethoxyphenethyl)-6-((2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide has been studied using reverse-phase (RP) high-performance liquid chromatography (HPLC). The method involves simple conditions, with the mobile phase containing acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS)-compatible applications, formic acid can replace phosphoric acid. This method is scalable and suitable for both analytical and preparative separations, including impurity isolation and pharmacokinetics studies .
Potential Reserpine Analogues
In scientific investigations, N-(3,4-dimethoxyphenethyl)-6-((2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide has been explored as a potential analogue of reserpine. Reserpine is a well-known alkaloid used in the treatment of hypertension and mental health disorders. Researchers have synthesized derivatives of N-(3,4-dimethoxyphenethyl)-6-((2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide to evaluate their pharmacological properties and potential therapeutic applications .
Future Directions
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[2-oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H34N6O6S2/c1-46-30-14-9-23(19-31(30)47-2)16-18-38-34(43)24-10-13-26-28(20-24)40-35(41-29-6-4-3-5-27(29)39-33(26)41)48-21-32(42)37-17-15-22-7-11-25(12-8-22)49(36,44)45/h3-14,19-20H,15-18,21H2,1-2H3,(H,37,42)(H,38,43)(H2,36,44,45) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFQWCWICHLBOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C4=NC5=CC=CC=C5N4C(=N3)SCC(=O)NCCC6=CC=C(C=C6)S(=O)(=O)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H34N6O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
698.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenethyl)-6-((2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide |
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